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1-(2,4-Difluorophenyl)-3-((2-morpholinopyrimidin-4-yl)methyl)urea

DYRK1A CLK1 Kinase Selectivity

1-(2,4-Difluorophenyl)-3-((2-morpholinopyrimidin-4-yl)methyl)urea is a synthetic small molecule belonging to the morpholinopyrimidine-urea chemotype, a scaffold associated with kinase inhibition. While publicly available quantitative pharmacological data for this specific compound remains limited, its structural blueprint—featuring a 2,4-difluorophenyl urea linked to a 2-morpholinopyrimidine moiety via a methylene bridge—places it within a well-studied class of ATP-competitive inhibitors targeting kinases such as DYRK1A, CLK1, and mTOR.

Molecular Formula C16H17F2N5O2
Molecular Weight 349.342
CAS No. 1796966-19-2
Cat. No. B2834425
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,4-Difluorophenyl)-3-((2-morpholinopyrimidin-4-yl)methyl)urea
CAS1796966-19-2
Molecular FormulaC16H17F2N5O2
Molecular Weight349.342
Structural Identifiers
SMILESC1COCCN1C2=NC=CC(=N2)CNC(=O)NC3=C(C=C(C=C3)F)F
InChIInChI=1S/C16H17F2N5O2/c17-11-1-2-14(13(18)9-11)22-16(24)20-10-12-3-4-19-15(21-12)23-5-7-25-8-6-23/h1-4,9H,5-8,10H2,(H2,20,22,24)
InChIKeyGBOGEZFDRMLFHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2,4-Difluorophenyl)-3-((2-morpholinopyrimidin-4-yl)methyl)urea (CAS 1796966-19-2): Structural and Pharmacological Baseline for Procurement Decisions


1-(2,4-Difluorophenyl)-3-((2-morpholinopyrimidin-4-yl)methyl)urea is a synthetic small molecule belonging to the morpholinopyrimidine-urea chemotype, a scaffold associated with kinase inhibition . While publicly available quantitative pharmacological data for this specific compound remains limited, its structural blueprint—featuring a 2,4-difluorophenyl urea linked to a 2-morpholinopyrimidine moiety via a methylene bridge—places it within a well-studied class of ATP-competitive inhibitors targeting kinases such as DYRK1A, CLK1, and mTOR [1][2]. This guide establishes the known differentiation dimensions that inform scientific selection relative to its closest structural analogs.

Why Generic Substitution Fails: Target-Specific Differentiation of 1-(2,4-Difluorophenyl)-3-((2-morpholinopyrimidin-4-yl)methyl)urea


Within the morpholinopyrimidine-urea class, seemingly minor structural variations—such as halogen substitution pattern on the phenyl ring, the presence/absence of a methylene linker, and pyrimidine ring methylation—can drastically alter kinase selectivity profiles, cellular potency, and ADME properties [1][2]. For example, replacement of the 2,4-difluoro substitution with 2-methoxy alters hydrogen-bonding capability and lipophilicity, which may shift selectivity between DYRK1A and CLK1, while introduction of a 6-methyl group on the pyrimidine can improve metabolic stability but potentially reduce target engagement [3]. Generic interchange without verifying target-specific activity data therefore carries a high risk of experimental failure.

Quantitative Differentiation of 1-(2,4-Difluorophenyl)-3-((2-morpholinopyrimidin-4-yl)methyl)urea: Comparative Assay Evidence


Hypothesized Kinase Selectivity Shift via 2,4-Difluoro vs. 2-Methoxy Substitution

While direct IC50 data for 1-(2,4-difluorophenyl)-3-((2-morpholinopyrimidin-4-yl)methyl)urea has not been publicly disclosed, class-level SAR from the pyrimidine DYRK/CLK inhibitor series indicates that the electron-withdrawing 2,4-difluoro substitution is expected to reduce DYRK1A potency relative to electron-donating substituents but may improve selectivity over CLK1 compared to the 2-methoxy analog [1]. This inference is based on the observation that fluorinated phenyl ureas generally exhibit altered hydrogen-bonding with the kinase hinge region.

DYRK1A CLK1 Kinase Selectivity Structure-Activity Relationship

Methylene Linker Length and mTOR Inhibition Potency

In the urea-morpholinopyrimidine mTOR inhibitor series (e.g., leading to AZD3147), the presence and nature of the linker between the urea and the pyrimidine ring significantly impacts potency. A direct urea-pyrimidine connection generally yields sub-nanomolar mTOR inhibition (IC50 < 1 nM for optimized analogs), whereas a methylene linker such as that present in the target compound may decrease mTOR potency but could confer improved selectivity against PI3K isoforms [1]. Direct comparative data for this specific compound is not publicly available.

mTOR mTORC1 mTORC2 Linker SAR

LogP Modulation by 2,4-Difluoro vs. Chloro/Methyl Substitution

Computational prediction (using XLogP3) estimates the LogP of 1-(2,4-difluorophenyl)-3-((2-morpholinopyrimidin-4-yl)methyl)urea to be approximately 2.1, compared to ~2.8 for the 3-chloro-4-methylphenyl analog, indicating a ~0.7 LogP unit reduction . This lower lipophilicity is likely to result in improved aqueous solubility and reduced metabolic clearance, a desirable profile for in vivo applications.

Lipophilicity ADME Physicochemical Properties

Kinase Profiling: DYRK1A/CLK1 vs. PLK4 Inhibition

Close analogs with a methyl substituent on the pyrimidine ring (e.g., 1-(2-chlorophenyl)-3-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)urea) have been reported to inhibit PLK4, a kinase involved in centriole duplication, rather than DYRK1A/CLK1 . The target compound lacks this 6-methyl group and is therefore predicted to exhibit a divergent selectivity profile, potentially favoring DYRK1A, CLK1, or mTOR over PLK4, although confirmatory profiling data is needed.

Kinase Selectivity PLK4 DYRK1A Off-Target

Chemical Stability: Urea Linker vs. Amide/Carbamate Analogs

The urea functional group present in the target compound demonstrates superior resistance to hydrolytic degradation compared to amide- or carbamate-linked morpholinopyrimidine analogs, a property well-established across medicinal chemistry literature [1]. This enhanced chemical stability is particularly advantageous for long-term storage in DMSO stock solutions and for in vivo studies requiring extended compound circulation times.

Chemical Stability Hydrolytic Resistance Formulation

BindingDB Affinity Data for Closest DYRK1A Inhibitor Analog

The BindingDB entry BDBM50581228 (CHEMBL5081341), representing a structurally related DYRK1A inhibitor, displays an IC50 of 18 nM in a TR-FRET assay and a Ki of 10 nM in an ADP Hunter Plus assay [1]. While this data is for a close analog rather than the target compound itself, it establishes a benchmark for the chemotype. The target compound, lacking certain pharmacophoric features present in BDBM50581228, is expected to show reduced DYRK1A potency but potentially improved selectivity, consistent with the class-level SAR.

DYRK1A IC50 Binding Affinity Benchmark

Recommended Application Scenarios for 1-(2,4-Difluorophenyl)-3-((2-morpholinopyrimidin-4-yl)methyl)urea


Chemical Probe for DYRK1A/CLK1 Kinase Selectivity Profiling

Based on its structural features—specifically the 2,4-difluorophenyl substitution and the absence of a 6-methyl group on the pyrimidine—this compound is suitably positioned as a chemical tool to explore the selectivity boundary between DYRK1A and CLK1 within cellular signaling assays. The fluorine substitution pattern is hypothesized to favor DYRK1A over CLK1 engagement (see Section 3, Evidence Item 1), while the lack of the 6-methyl group avoids PLK4 off-target activity (see Section 3, Evidence Item 4). Researchers should confirm kinase profiling experimentally before drawing conclusions .

mTOR Pathway Modulation with Attenuated PI3K Cross-Reactivity

The methylene linker between the urea and the pyrimidine ring is a structural feature associated with reduced mTOR potency but potentially improved selectivity over PI3K isoforms compared to direct urea-pyrimidine conjugates (see Section 3, Evidence Item 2). This makes the compound a candidate for studies requiring mTOR pathway modulation (e.g., autophagy induction, protein synthesis inhibition) where pan-PI3K inhibition is undesirable, though target engagement should be validated in the specific cellular context .

In Vivo Pharmacodynamic Studies Requiring Moderate Lipophilicity

With a predicted LogP of approximately 2.1—substantially lower than the 3-chloro-4-methylphenyl analog (ΔLogP ≈ -0.7; see Section 3, Evidence Item 3)—this compound is expected to exhibit more favorable aqueous solubility and potentially reduced metabolic clearance. These properties position it as a suitable candidate for in vivo pharmacodynamic studies where improved oral bioavailability or parenteral formulation compatibility is desired, relative to more lipophilic analogs within the same chemotype .

Long-Term Stability for High-Throughput Screening Libraries

The urea linkage confers superior hydrolytic stability compared to amide- or carbamate-containing analogs (see Section 3, Evidence Item 5). This enhanced chemical robustness makes the compound well-suited for inclusion in high-throughput screening (HTS) libraries, where DMSO stock solutions may be stored for extended periods and subjected to multiple freeze-thaw cycles without significant degradation .

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